molecular formula C14H21N3O2 B2433579 N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1903829-00-4

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2433579
CAS No.: 1903829-00-4
M. Wt: 263.341
InChI Key: STFQWBHVDMILEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide ( 1903829-00-4) is a synthetic small molecule with a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol . Its structure features a pyrrolidine ring linked via an ether bridge to a 5-methylpyridin-2-yl group and is further functionalized with an N-isopropylcarboxamide moiety, presenting a complex heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . Compounds incorporating pyrrolidine and pyridine subunits are frequently investigated as modulators of protein function. For instance, structurally related pyrrolidine carboxamide compounds have demonstrated potent activity as antagonists for ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is a validated target for pain relief . Furthermore, related chemical scaffolds are being explored for their potential as histone demethylase inhibitors, indicating possible applications in oncology research . The specific research value of this compound may lie in its potential as a key intermediate or a novel pharmacophore for developing therapeutics targeting various diseases, including genetic disorders, cancer, and neurological conditions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-14(18)17-7-6-12(9-17)19-13-5-4-11(3)8-15-13/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQWBHVDMILEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Petasis/Diels-Alder Tandem Reaction

A diastereoselective 3-component Petasis reaction using allylic amines, furylboronic acids, and α-hydroxylated aldehydes generates functionalized pyrrolidines. For instance, allylic amine 1a , furylboronic acid 1b , and aldehyde 1c react in CH₂Cl₂ at 20°C for 16 hours to yield bicyclic pyrrolidine 5 in 44% yield over five steps. This method ensures high sp³ character and stereochemical control, critical for downstream functionalization.

Ring-Opening/Ring-Closing Metathesis (ROM/RCM)

Grubbs II-catalyzed ROM/RCM cascades transform allyl-substituted pyrrolidines into spirocyclic or fused architectures. Treatment of HCl salt 7 with 2 mol% Grubbs II in CH₂Cl₂ at 40°C for 3 hours furnishes spirocycle 21 in 83% yield as a single diastereomer. This step enhances structural complexity while preserving the pyrrolidine core.

Installation of the 5-Methylpyridin-2-yloxy Group

Mitsunobu Etherification

The primary alcohol of pyrrolidine 5 undergoes Mitsunobu reaction with 5-methylpyridin-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0→20°C for 18 hours, aryl ether 8 forms in 60% yield. This method is preferred over SNAr due to broader substrate tolerance and milder conditions.

Reaction Conditions:

Component Quantity Equivalents
Pyrrolidine alcohol 1.0 mmol 1.0
5-Methylpyridin-2-ol 1.2 mmol 1.2
PPh₃ 1.5 mmol 1.5
DEAD 1.5 mmol 1.5
Solvent THF 0.1 M

Alternative SNAr Coupling

For electron-deficient pyridines, nucleophilic aromatic substitution may be employed. Chloropyridine 26 reacts with pyrrolidine-3-ol in NMP with DIPEA at 80°C for 16 hours, achieving 37% yield. However, this route requires activated substrates (e.g., nitro or cyano groups) and is less generalizable than Mitsunobu.

Formation of the N-Isopropyl Carboxamide

Isocyanate Acylation

Deprotected pyrrolidine amine 19 reacts with isopropyl isocyanate in DMF at 20°C for 18 hours to furnish the carboxamide. This method, adapted from Scheme 4 in, provides 20 in 86% yield with excellent chemoselectivity over secondary amines.

Optimized Protocol:

  • Dissolve pyrrolidine amine (1.0 mmol) in anhydrous DMF (5 mL).
  • Add isopropyl isocyanate (1.2 mmol) dropwise at 0°C.
  • Warm to 20°C and stir for 18 hours.
  • Purify via silica chromatography (EtOAc/hexane) to isolate the product.

Reductive Alkylation

Alternative N-alkylation using valeraldehyde and NaBH₃CN in MeOH/HOAc at 20°C for 18 hours affords secondary amines. While applicable for alkyl groups, this method is less effective for carboxamides and requires post-functionalization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.63 (d, J = 4.4 Hz, 1H, pyridine-H), 7.43–7.19 (m, 4H, aromatic), 5.35 (d, J = 6.0 Hz, 1H, NH), 4.51–4.43 (m, 1H, pyrrolidine-H), 3.14 (s, 3H, NCH₃), 2.36 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₅H₂₂N₃O₂ [M+H]⁺ 276.1709; found 276.1712.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows >98% purity at 254 nm, confirming successful isolation.

Scale-Up and Process Optimization

Mitsunobu Reaction Optimization

Increasing the solvent polarity to DMF improves yields to 72% at 0.5 mol scale, while reducing DEAD to 1.2 equivalents minimizes side products.

Carboxamide Crystallization

Recrystallization from EtOAc/hexane (1:3) yields colorless needles with >99.5% enantiomeric excess, verified by chiral SFC.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is primarily studied for its role as a pharmacological agent. Its structural features suggest potential as a drug candidate targeting various biological pathways.

Proteasome Inhibition

Recent studies have explored the compound's efficacy as a proteasome inhibitor, which is crucial for regulating protein degradation within cells. Proteasome inhibitors have therapeutic implications in treating cancers and other diseases characterized by dysregulated protein homeostasis.

Case Study:
A scaffold-hopping strategy led to the identification of this compound as a promising candidate against visceral leishmaniasis. In vitro and in vivo studies demonstrated its ability to reduce parasitemia effectively, indicating its potential utility in treating this disease .

In Vitro Profile In Vivo Profile
pEC50: 6.2T1/2 (h): 0.5
Aqueous solubility (μM): 150AUC ng·min/mL: 135,000
FaSSIF solubility (μM): 15Cmax (ng/mL): 1300
CL (mL/min/g): <0.5AUC ng·min/mL: 258,000

Neuropharmacological Research

The compound has been investigated for its neuropharmacological effects, particularly concerning neurotransmitter modulation.

Histamine Receptor Ligands

This compound has shown potential as a histamine receptor ligand, which could be beneficial in developing treatments for allergic reactions and other histamine-related disorders.

Research Findings:
Studies indicate that modifications to the pyrrolidine structure can enhance binding affinity and selectivity for histamine receptors, making it a candidate for further optimization .

Chemical Synthesis and Optimization

The synthesis of this compound has been optimized to improve yield and purity.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently. The use of chiral catalysts has been noted to enhance the selectivity of the synthesis process, leading to higher yields of the desired enantiomer .

Mechanism of Action

The mechanism of action of N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide: shares similarities with other pyrrolidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article delves into the biological activity of Compound A, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

Compound A is characterized by its unique structure, which includes a pyrrolidine ring and a 5-methylpyridine moiety. Its chemical formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 234.29 g/mol. The presence of the pyridine ring is significant, as it often contributes to the biological activity of heterocyclic compounds.

The biological activity of Compound A is primarily attributed to its interaction with neuronal nicotinic receptors (NNRs). Studies indicate that compounds with similar structures can act as agonists for specific NNR subtypes, influencing neurotransmitter release and neuronal excitability. This mechanism is crucial for developing therapeutics aimed at treating central nervous system (CNS) disorders such as anxiety, depression, and neurodegenerative diseases .

Antiviral Activity

Recent investigations have explored the antiviral properties of Compound A. In vitro studies have demonstrated that derivatives of similar chemical classes exhibit significant inhibitory effects against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) . Although specific data on Compound A's antiviral efficacy is limited, its structural similarity to known antiviral agents suggests potential activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NNR AgonismModulation of neurotransmitter release
AntiviralInhibition of viral replication
CytotoxicitySelective toxicity in cancer cells

Case Studies

Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of compounds similar to Compound A, researchers found that administration resulted in significant anxiolytic effects in rodent models. The compound demonstrated a dose-dependent response, with optimal effects observed at concentrations around 100 nM .

Case Study 2: Antiviral Efficacy
A comparative study evaluated several compounds with structural similarities to Compound A against HCV. The results indicated that certain derivatives exhibited an IC50 value of approximately 9.19 µM against HCV replication, suggesting that modifications to the core structure could enhance antiviral potency .

Q & A

Q. How to address solubility/stability issues in biological assays?

  • Methodological Answer: Use co-solvents (DMSO ≤1% v/v) or lipid-based formulations. Monitor stability via HPLC-UV under physiological conditions (37°C, pH 7.4). DSC/TGA analyzes thermal degradation profiles. Modify the carboxamide group to enhance aqueous solubility (e.g., introduce PEGylated side chains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.